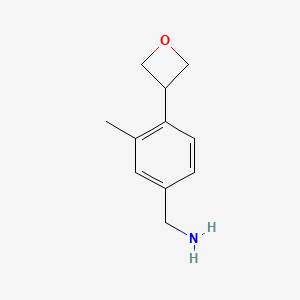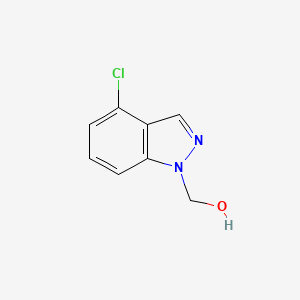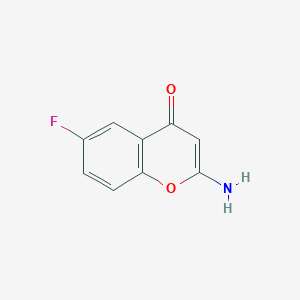
(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine is an organic compound featuring a phenyl ring substituted with a methyl group and an oxetane ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine typically involves the formation of the oxetane ring followed by its attachment to the phenyl ring. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The reaction conditions often require ultraviolet light to initiate the cycloaddition.
Industrial Production Methods: Industrial production of this compound may involve the use of preformed oxetane-containing building blocks. These building blocks can be synthesized through various methods, including intramolecular cyclization and electrophilic halocyclization of alcohols
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group or the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxetane derivatives and modified phenylmethanamine compounds .
Applications De Recherche Scientifique
(3-Methyl-4-(oxetan-3-YL)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials with specific physicochemical properties.
Mécanisme D'action
The mechanism of action of (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may facilitate binding to biological macromolecules. The methanamine group can form hydrogen bonds and ionic interactions, enhancing the compound’s affinity for its targets .
Comparaison Avec Des Composés Similaires
- (4-(Oxetan-3-YL)phenyl)methanamine
- (3-(4-Methylphenyl)oxetan-3-yl)methanol
- 3-(Aminomethyl)oxetane
Uniqueness: (3-Methyl-4-(oxetan-3-YL)phenyl)methanamine is unique due to the presence of both a methyl group and an oxetane ring on the phenyl ring. This combination of substituents imparts distinct physicochemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
[3-methyl-4-(oxetan-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H15NO/c1-8-4-9(5-12)2-3-11(8)10-6-13-7-10/h2-4,10H,5-7,12H2,1H3 |
Clé InChI |
DPBQWOAVRANNEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CN)C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)

![8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11911571.png)




![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)





